molecular formula C8H4ClNO2S B8302190 7-Chloro-5-nitro-benzo[b]thiophene

7-Chloro-5-nitro-benzo[b]thiophene

Cat. No.: B8302190
M. Wt: 213.64 g/mol
InChI Key: YPXPEZNVFAYUAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chloro-5-nitro-benzo[b]thiophene is a versatile chemical scaffold designed for research and development, particularly in the field of medicinal chemistry. As a fused heteroaromatic system bearing both electron-withdrawing chloro and nitro substituents, it serves as a valuable synthetic intermediate for the construction of more complex molecules. Its structure is ideal for exploring structure-activity relationships in drug discovery. Similar benzo[b]thiophene derivatives are frequently utilized as key precursors in multi-step organic syntheses . For instance, related 5-nitrobenzo[b]thiophene-2-carboxylic acid compounds have been used to synthesize novel semicarbazide derivatives that demonstrate significant anti-inflammatory and anti-nociceptive activities in pharmacological studies . The presence of the nitro group makes the ring system amenable to further functionalization, such as reduction to an aniline or nucleophilic aromatic substitution, allowing researchers to diversify the compound for various applications. The synthetic routes to similar 7-substituted benzo[b]thiophenes have been documented, underscoring their importance in developing compounds for biological evaluation . This compound is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C8H4ClNO2S

Molecular Weight

213.64 g/mol

IUPAC Name

7-chloro-5-nitro-1-benzothiophene

InChI

InChI=1S/C8H4ClNO2S/c9-7-4-6(10(11)12)3-5-1-2-13-8(5)7/h1-4H

InChI Key

YPXPEZNVFAYUAX-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=C(C=C(C=C21)[N+](=O)[O-])Cl

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
7-Chloro-5-nitro-benzo[b]thiophene has demonstrated significant antimicrobial properties, particularly against drug-resistant strains of Mycobacterium tuberculosis. Studies have shown that this compound can reduce bacterial viability at sub-micromolar concentrations, suggesting its potential as a therapeutic agent for resistant tuberculosis strains .

Cancer Research
Research indicates that derivatives of this compound exhibit cytotoxic effects on various cancer cell lines, including breast carcinoma and glioma. In vitro studies revealed that treatment with this compound resulted in substantial reductions in cell viability, indicating its potential utility in cancer therapy . Molecular docking studies further support these findings by revealing strong binding interactions with proteins involved in apoptosis pathways, which are crucial for cancer treatment.

Kinase Inhibition
The compound is also being explored for its role in inhibiting various kinases, which are critical in cancer progression and other diseases. For instance, scaffolds derived from this compound have been utilized to develop inhibitors targeting LIMK1 and MK2 kinases, both of which are implicated in cancer and inflammatory responses .

Material Science Applications

Dyeing Agents
In addition to its pharmaceutical applications, this compound has been studied for its potential use as a dyeing agent due to its vibrant color properties. The compound's stability and reactivity make it suitable for applications in textiles and other materials .

Solar Cells
Recent investigations have explored the use of thiophene derivatives, including this compound, in organic photovoltaic cells. These compounds can enhance the efficiency of solar energy conversion due to their favorable electronic properties .

Case Studies

Study Focus Findings
Study on Antimicrobial EfficacyEvaluated against Mycobacterium tuberculosisSignificant reduction in bacterial viability at sub-micromolar concentrations .
Cancer Cell Line StudiesTested on MCF-7 and glioma cellsInduced cytotoxicity; strong binding interactions with apoptosis-related proteins .
Kinase Inhibition ResearchDevelopment of kinase inhibitorsEffective against LIMK1 and MK2; promising for cancer treatment .
Material Science ApplicationUse as a dyeing agentExhibited stability and reactivity suitable for textiles .
Solar Cell Efficiency StudyInvestigated as a photovoltaic materialEnhanced energy conversion efficiency due to electronic properties .

Comparison with Similar Compounds

Comparison with Similar Benzo[b]thiophene Derivatives

The structural and functional diversity of benzo[b]thiophene derivatives enables a wide range of applications. Below is a comparative analysis of 7-Chloro-5-nitro-benzo[b]thiophene with key analogues:

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound Cl (7), NO₂ (5) C₈H₄ClNO₂S 229.64 High reactivity for cross-coupling; potential pharmacological agent (anticancer, antimicrobial)
5-Chlorobenzo[b]thiophene Cl (5) C₈H₅ClS 168.64 Off-white solid; intermediate in drug synthesis (e.g., SERMs)
2-Methyl-5-nitrobenzo[b]thiophene CH₃ (2), NO₂ (5) C₉H₇NO₂S 193.22 Enhanced solubility; used in organic electronics and polymer synthesis
5-Nitrobenzo[b]thiophene NO₂ (5) C₈H₅NO₂S 179.19 Electron-deficient core; precursor for OLEDs and OFETs
5-Chloro-3-methylbenzo[b]thiophene Cl (5), CH₃ (3) C₉H₇ClS 182.67 Solid-state stability; antimicrobial research

Key Insights

Electronic Effects :

  • The nitro group at position 5 in this compound strongly withdraws electrons, making the compound highly electrophilic. This contrasts with methyl-substituted derivatives (e.g., 2-Methyl-5-nitrobenzo[b]thiophene), where electron-donating groups improve solubility but reduce reactivity in cross-coupling reactions .
  • Chlorine at position 7 directs further substitutions meta to itself, enabling regioselective functionalization .

Pharmacological Potential: Chloro-nitro derivatives exhibit enhanced bioactivity compared to mono-substituted analogues. For example, 5-Chlorobenzo[b]thiophene is a precursor to selective estrogen receptor modulators (SERMs), while the nitro group in this compound may enhance tubulin-binding affinity, analogous to combretastatin A-4 derivatives .

Synthetic Utility :

  • This compound’s iodine-free structure differentiates it from electrophilic cyclization products (e.g., 3-iodobenzo[b]thiophenes), which require palladium catalysis for diversification .
  • Nitro groups facilitate reduction to amines, enabling access to secondary pharmacophores, whereas chloro groups allow nucleophilic aromatic substitution .

Q & A

Q. Example Protocol :

PrecursorConditionsYieldReference
3-Chloro-5-nitrocinnamic acidSOCl₂, pyridine, 120°C, 6h69%

Advanced: How can contradictions in spectroscopic data for nitro-substituted benzo[b]thiophenes be resolved?

Methodological Answer :
Discrepancies in NMR or IR data often arise from solvent effects, tautomerism, or crystallographic vs. solution-state structures. To resolve these:

Cross-validate techniques : Compare experimental NMR (¹H/¹³C) with density functional theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) .

X-ray crystallography : Resolve ambiguities in nitro-group orientation (e.g., planarity deviations due to steric hindrance) .

Dynamic NMR : Probe temperature-dependent shifts caused by rotational barriers in NO₂ groups.

Case Study :
For 2-Chloro-5-nitrobenzophenone, DFT-predicted IR bands (C=O stretch: 1685 cm⁻¹) aligned with experimental data after accounting for solvent polarity .

Basic: What characterization techniques are essential for confirming the structure of this compound?

Methodological Answer :
A multi-technique approach is critical:

  • NMR Spectroscopy : ¹H NMR identifies aromatic protons (δ 7.2–8.5 ppm), while ¹³C NMR confirms Cl and NO₂ substitution via deshielding effects .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ for C₈H₃ClNO₂S: calc. 219.94, observed 219.95) .
  • Elemental Analysis : Match experimental C/H/N percentages with theoretical values (±0.3% tolerance) .

Q. Characterization Checklist :

TechniqueCritical Data Points
¹H NMRIntegration of aromatic protons
IRNO₂ asymmetric stretch (~1520 cm⁻¹)
X-rayDihedral angles of NO₂/Cl groups

Advanced: What mechanistic insights explain the nitration regioselectivity in chloro-substituted benzo[b]thiophenes?

Methodological Answer :
Nitration regioselectivity is governed by:

Electrophilic aromatic substitution (EAS) : The chloro group is meta-directing, favoring nitration at the 5-position. However, steric hindrance from the thiophene sulfur can alter reactivity .

Computational modeling : Frontier molecular orbital (FMO) analysis predicts nitration sites. For 7-chloro derivatives, the 5-position has higher electron density, making it EAS-favorable .

Solvent effects : Polar aprotic solvents (e.g., DCM) stabilize nitronium ion (NO₂⁺), enhancing reaction rates.

Q. Experimental Validation :

  • Hammett substituent constants (σ) : Chloro (σₘ = 0.37) increases nitro-group meta-selectivity .

Advanced: How can computational methods predict the biological activity of this compound derivatives?

Q. Methodological Answer :

Molecular docking : Screen against target proteins (e.g., kinase enzymes) using AutoDock Vina. Optimize ligand poses by adjusting nitro-group orientation .

QSAR modeling : Correlate electronic parameters (e.g., Hammett σ, dipole moments) with IC₅₀ values from enzyme assays .

ADMET prediction : Use SwissADME to evaluate bioavailability, CYP450 interactions, and blood-brain barrier penetration.

Q. Example Findings :

  • Derivatives with electron-withdrawing groups (NO₂, Cl) show enhanced binding to ATP-binding pockets due to dipole interactions .

Basic: What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Methodological Answer :
Key challenges include:

  • Purification : Remove regioisomers (e.g., 4-nitro vs. 5-nitro) via preparative HPLC .
  • Safety : Nitration reactions require controlled temperatures (<130°C) to avoid exothermic decomposition.
  • Yield reproducibility : Optimize stoichiometry (e.g., SOCl₂:precursor ratio = 3:1) and inert atmosphere .

Q. Scale-Up Protocol :

ParameterLab Scale (mg)Pilot Scale (g)
Reaction Volume10 mL1 L
Cooling SystemIce bathJacketed reactor

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